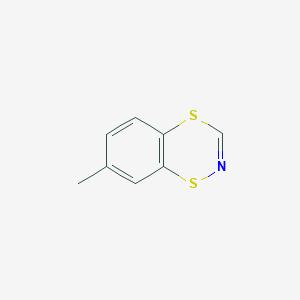
7-Methyl-1,4,2-benzodithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the benzodithiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the methyl group at the 7th position of the benzodithiazine ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This method allows for the construction of the benzodithiazine scaffold through nucleophilic substitution at the imine carbon atom with a thiol . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiazine ring .
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antiviral activities.
- Potential use as an enzyme inhibitor.
Medicine:
- Investigated for its anticancer properties, showing selective cytotoxic effects against certain cancer cell lines .
- Explored for its antihypertensive and diuretic activities.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-1,4,2-benzodithiazine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 1,2,3-Benzothiadiazine-1,1-dioxide
- Phthalazinone derivatives
Comparison: 7-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 7th position, which enhances its chemical stability and biological activity compared to other benzodithiazine derivatives. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry sets it apart from similar compounds .
Properties
CAS No. |
82946-24-5 |
|---|---|
Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
7-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)11-9-5-10-7/h2-5H,1H3 |
InChI Key |
QXUWYPKGLFTCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
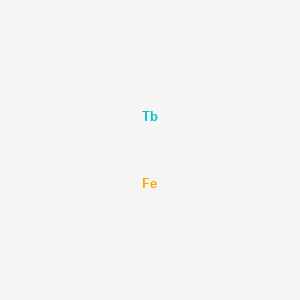
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
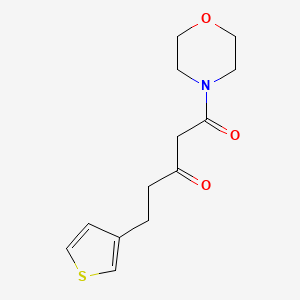
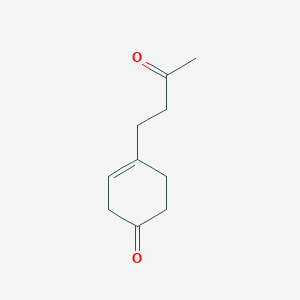

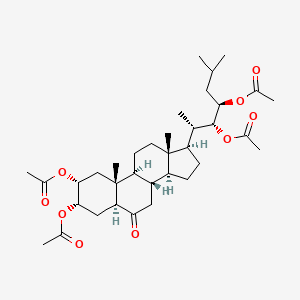
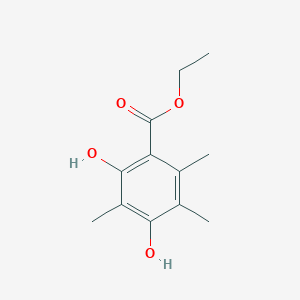

![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

